molecular formula C20H24FN3O2 B5886288 N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5886288
M. Wt: 357.4 g/mol
InChI Key: XAFWVOFPKVWSBR-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, also known as FMPA, is a novel compound that has gained significant attention in the field of scientific research. FMPA is a piperazine-based compound that has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is not fully understood. However, it is believed that N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide exerts its effects by modulating the activity of various neurotransmitters in the brain. N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been found to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. These actions are thought to contribute to the antipsychotic and antidepressant properties of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior. N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been found to reduce the levels of inflammatory cytokines in the brain, which are thought to contribute to the development of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is its potency and selectivity. N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been found to exhibit potent antipsychotic and antidepressant properties at relatively low doses. Additionally, N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been found to be selective for the dopamine D2 and serotonin 5-HT2A receptors, which are targets for many psychiatric drugs. However, one of the limitations of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is its limited solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has shown promising results in various preclinical studies, and there is a growing interest in its potential therapeutic applications. Some of the future directions for N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide research include:
1. Investigating the potential of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide as a treatment for schizophrenia and other psychotic disorders.
2. Exploring the use of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide as an antidepressant and anxiolytic agent.
3. Investigating the potential of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide as a cognitive enhancer.
4. Studying the long-term effects of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide on brain function and behavior.
5. Developing new formulations of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide to improve its solubility and bioavailability.
Conclusion:
In conclusion, N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is a novel compound that has shown promising results in various preclinical studies. It exhibits potent antipsychotic and antidepressant properties and has been found to improve cognitive function and memory in animals. N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide modulates the activity of various neurotransmitters in the brain, including dopamine and serotonin, and increases the expression of BDNF. Although N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has some limitations, its potency and selectivity make it an attractive candidate for further research. Future studies will help to determine the full therapeutic potential of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide and its mechanism of action.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide involves the reaction of 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetic acid with 4-fluorobenzyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide. The synthesis of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is a relatively simple process, and the compound can be obtained in high yield.

Scientific Research Applications

N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has shown promising results in various preclinical studies. It has been found to exhibit potent antipsychotic and antidepressant properties in animal models. N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has also been shown to improve cognitive function and memory in rodents. Additionally, N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been found to have anxiolytic effects and can reduce anxiety-like behavior in animals.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-26-19-5-3-2-4-18(19)24-12-10-23(11-13-24)15-20(25)22-14-16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFWVOFPKVWSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

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